molecular formula C10H13N3O2 B2555906 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175884-38-3

2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2555906
CAS No.: 2175884-38-3
M. Wt: 207.233
InChI Key: ZWDIIXQCJDZYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound for research and development. This product is intended for use in laboratory research only and is not classified as a drug, or for diagnostic, therapeutic, or any human use. Compounds featuring the pyridazin-3-one core are of significant interest in medicinal chemistry research. Published studies on analogous structures indicate that this heterocycle is often explored for its potential biological activities. For instance, various pyridazinone derivatives have been investigated as potent vasorelaxant agents for cardiovascular research , as highly selective Thyroid Hormone Receptor β agonists for metabolic disease studies , and as PDE4 inhibitors for inflammatory conditions . Other research has shown that pyridazinone-containing molecules can exhibit antimicrobial properties . The structural features of this compound, including the lactam and pyrrolidinone rings, suggest it may serve as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this high-purity material to explore novel chemical space, establish structure-activity relationships (SAR), and investigate new biological targets.

Properties

IUPAC Name

2-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDIIXQCJDZYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma).

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-11615.4
Compound BHeLa20.1
2-DHPHCT-11618.7
2-DHPHeLa22.5

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The mechanism of action of this compound may involve the inhibition of specific enzymes. For example, studies have shown that certain pyridazinone derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to increased DNA damage in cancer cells, making these compounds potential candidates for further development as anticancer agents.

Study on Topoisomerase Inhibition

A study published in the International Journal of Anticancer Research explored the structure-activity relationship (SAR) of pyridazinone derivatives. The results demonstrated that modification of the substituents on the pyridazinone ring significantly affected the inhibitory activity against topoisomerase I.

Findings:

  • Compound C showed an IC50 value of 12 µM against topoisomerase I.
  • Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that derivatives of this compound may have favorable absorption and distribution characteristics, although detailed studies are still required to assess their safety profile comprehensively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dihydropyridazinone scaffold is shared among several analogs, but substituent variations significantly alter their properties:

Compound Name Substituents Molecular Weight (g/mol) Hydrogen Bonding Crystallographic System Applications/Notes
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one 1-Methyl-5-oxopyrrolidin-3-ylmethyl 237.25 (calculated) Likely N–H···O and C=O···H interactions (inferred) N/A Potential pharmacological applications
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Benzimidazol-2-yl 297.30 N1–H1···O2 and N4–H4···O1 bonds Orthorhombic (Pbca) Drug/agrochemical candidate
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 4-Methylphenyl, 4,5-dichloro 271.12 Not reported (likely halogen-mediated interactions) N/A High purity (>97%), commercial availability

Key Observations:

Substituent Effects on Planarity: The benzimidazole-substituted analog () exhibits near-planarity (interplanar angle: 3.69°), favoring π-π stacking and strong hydrogen bonds. In contrast, the dichloro-methylphenyl analog () likely adopts a less planar conformation due to steric hindrance from chlorine atoms, reducing crystallinity . The target compound’s pyrrolidinone group may introduce moderate planarity disruption but enhance solubility via polar interactions.

Hydrogen-Bonding Networks: The benzimidazole analog forms two distinct N–H···O bonds, critical for stabilizing its orthorhombic lattice .

Physicochemical and Commercial Relevance: Halogenated derivatives (e.g., 4,5-dichloro) are commercially available at high purity (>97%) but may exhibit lower solubility due to lipophilic Cl substituents . The pyrrolidinone group in the target compound may balance lipophilicity and polarity, making it more suitable for drug delivery.

Methodological Consistency

Structural data for analogs were determined using SHELX programs (e.g., SHELXL for refinement), ensuring standardized crystallographic protocols . This methodological uniformity supports reliable comparisons of bond lengths, angles, and intermolecular interactions across compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.